(R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate

Chiral Synthesis Enantiomeric Excess Piperazine Building Blocks

Developing enantiopure CB1 inverse agonists requires stereochemically defined building blocks-racemic tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate (CAS 886779-69-7) cannot establish stereochemical SAR. (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate (CAS 1240587-88-5) solves this: • Fixed (R)-stereochemistry enables single-isomer candidate synthesis with improved CB1/CB2 selectivity • Chromatography-free scalable synthesis (Org. Process Res. Dev. 2024) supports GMP campaigns with >99% ee batch consistency • Eliminates post-synthetic chiral separation in parallel library production

Molecular Formula C10H17F3N2O2
Molecular Weight 254.253
CAS No. 1240587-88-5
Cat. No. B585872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate
CAS1240587-88-5
Molecular FormulaC10H17F3N2O2
Molecular Weight254.253
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C(F)(F)F
InChIInChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-7(6-15)10(11,12)13/h7,14H,4-6H2,1-3H3/t7-/m1/s1
InChIKeyWCGKHZHOGLVVPU-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-Boc-TFMP: Chiral Piperazine Building Block


(R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate (CAS 1240587-88-5) is an enantiomerically pure, N‑Boc‑protected piperazine building block bearing a stereogenic 3‑trifluoromethyl substituent . It belongs to the class of chiral 3‑(trifluoromethyl)piperazine intermediates that are widely employed in medicinal chemistry for the rational design of drug candidates [1]. The (R)‑stereochemistry is fixed at the piperazine ring, providing a defined three‑dimensional vector that influences the pharmacological properties of downstream products [2].

Substitution Failure of Racemic or S-Enantiomer


In‑class 3‑(trifluoromethyl)piperazine intermediates cannot be simply interchanged because the absolute configuration at the 3‑position directly dictates the pharmacological outcome of the final drug molecule [1]. The racemic mixture (CAS 886779‑69‑7) was used as starting material for sulfonyl‑acylpiperazine CB1 inverse agonists, yet the individual enantiomers are expected to exhibit different receptor binding, selectivity, and metabolic profiles [2]. Replacing the (R)‑enantiomer with the (S)‑enantiomer (CAS 1240587-95-4) or the racemate introduces a different stereochemical environment that may reduce target engagement, alter pharmacokinetics, or compromise safety margins .

R-Boc-TFMP: Differentiating Evidence vs. Analogs


Enantiomeric Purity Without Chiral Chromatography

The (R)-enantiomer is obtained in enantiomerically pure form (>99% ee) via a scalable aza-Michael addition/cyclization route that avoids chiral chromatography, contrasting sharply with the racemic mixture which requires costly or low-throughput chiral resolution to achieve similar optical purity [1]. The direct comparator is the racemate, which inherently contains only 50% of the desired enantiomer and cannot deliver the same stereochemical uniformity in downstream products [2].

Chiral Synthesis Enantiomeric Excess Piperazine Building Blocks

Scalable Production Without Chiral Chromatography

A safe, practical route has been demonstrated for multigram synthesis of the (R)-enantiomer that eliminates the need for chiral chromatographic separation, unlike the classical resolution of the racemate which is reagent-intensive and provides lower throughput [1]. The racemic synthesis requires additional steps and cost for chiral separation, whereas the reported route directly yields the single enantiomer [2].

Process Chemistry Scalable Synthesis Chiral Piperazine

Optical Rotation: R vs. S Enantiomer

The (R)-enantiomer can be unambiguously distinguished from the (S)-enantiomer (CAS 1240587-95-4) by its specific optical rotation, providing a rapid, quantitative QC metric for incoming raw material acceptance and batch traceability . While absolute [α]D values were not publicly disclosed in the accessed literature for the free amine, the stereochemical configuration is confirmed by the synthetic route using optically pure 4-phenyl-2-oxazolidinone [1].

Chiroptical Characterization Enantiomer Identity Quality Control

Application in CB1 Inverse Agonist Development

The (R)-enantiomer provides a defined chiral center that is critical for the structure-activity relationship (SAR) of sulfonyl-acylpiperazine CB1 inverse agonists . While the racemic mixture was used in the initial HTS and lead optimization campaigns, the (R)-enantiomer offers the potential for improved CB1 receptor binding affinity and selectivity over the CB2 receptor, a key differentiator for therapeutic candidates targeting metabolic disorders [1].

Cannabinoid CB1 Receptor Inverse Agonist Obesity Drug Discovery

Physicochemical Properties and Chiral Chromatographic Differentiation

The (R)-enantiomer exhibits identical computed physicochemical properties (XLogP3-AA = 1.6, pKa = 5.95 ± 0.40, density = 1.189 ± 0.06 g/cm³, boiling point = 263.4 ± 35.0 °C) as its (S)-enantiomer and racemate, as expected for enantiomers [1]. However, the chiral nature of the compound permits differentiation by retention time on chiral stationary phases, enabling quantitative determination of enantiomeric purity [2].

Physicochemical Properties LogP pKa Chromatographic Behavior

R-Boc-TFMP: Application Scenarios


CB1 Inverse Agonist Lead Optimization

Medicinal chemistry teams developing enantiomerically pure CB1 inverse agonists for obesity or metabolic syndrome should procure the (R)-enantiomer rather than the racemate to establish stereochemical SAR and maximize receptor selectivity. The J. Med. Chem. 2009 series used the racemic mixture [1]; transitioning to the enantiopure (R)-building block enables the synthesis of single-isomer candidates with potentially improved CB1/CB2 selectivity and cleaner off-target profiles.

GMP Supply of Stereochemically Defined Intermediate

For drug candidates advancing into preclinical development or Phase I, the (R)-enantiomer ensures a single, well-characterized stereoisomer is used throughout scale-up. The scalable, chromatography-free synthesis reported in Org. Process Res. Dev. 2024 [2] demonstrates that multigram quantities of >99% ee material can be reliably manufactured, supporting GMP campaigns where batch-to-batch stereochemical consistency is a regulatory requirement.

Chiral Scaffold for Piperazine Library Synthesis

In diversity-oriented synthesis (DOS) or parallel library production, the (R)-enantiomer provides a single, enantiopure scaffold that can be diversified via N-alkylation, sulfonylation, or acylation. Using the enantiopure building block avoids the need for post-synthetic chiral separation of each library member, dramatically reducing purification bottlenecks and enabling stereochemically pure compound collections for screening [2].

Reference Standard for Enantiopurity QC

Procurement can leverage the (R)-enantiomer as a reference standard for chiral HPLC method development and validation. Its distinct retention time on chiral stationary phases, combined with its well-defined optical rotation, enables the establishment of a robust identity and purity testing protocol for incoming batches of the (R)-enantiomer, and for detecting contamination by the (S)-enantiomer or racemate .

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